N-[(benzyloxy)carbonyl]glycylglycylnorvaline
Overview
Description
N-[(benzyloxy)carbonyl]glycylglycylnorvaline: is a synthetic peptide derivative. It is composed of a sequence of amino acids, specifically glycine and norvaline, with a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the glycine residue. This compound is often used in peptide synthesis and research due to its stability and the ease with which the protecting group can be removed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]glycylglycylnorvaline typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This forms N-[(benzyloxy)carbonyl]glycine.
Formation of Glycylglycine: N-[(benzyloxy)carbonyl]glycine is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form N-[(benzyloxy)carbonyl]glycylglycine.
Coupling with Norvaline: The final step involves coupling N-[(benzyloxy)carbonyl]glycylglycine with norvaline using a similar coupling reagent to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, or by catalytic hydrogenation.
Coupling Reactions: The compound can undergo further peptide coupling reactions to form longer peptide chains.
Hydrolysis: Under strong acidic or basic conditions, the peptide bonds can be hydrolyzed to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrogen gas with a palladium catalyst.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), or other carbodiimides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Deprotection: Glycylglycylnorvaline.
Coupling: Longer peptide chains.
Hydrolysis: Glycine, norvaline, and other amino acids.
Scientific Research Applications
N-[(benzyloxy)carbonyl]glycylglycylnorvaline is used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the study of peptide structure and function.
Biology: Used in the synthesis of peptide-based inhibitors and substrates for studying enzyme activity.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[(benzyloxy)carbonyl]glycylglycylnorvaline depends on its use. In peptide synthesis, it acts as a protected intermediate, allowing for the sequential addition of amino acids. When used in biological studies, it can interact with enzymes or receptors, depending on the peptide sequence and structure.
Comparison with Similar Compounds
N-[(benzyloxy)carbonyl]glycylglycylnorvaline can be compared with other protected peptides such as:
N-[(benzyloxy)carbonyl]glycylglycine: Similar but lacks the norvaline residue.
N-[(benzyloxy)carbonyl]glycylglycylalanine: Contains alanine instead of norvaline.
N-[(benzyloxy)carbonyl]glycylglycylleucine: Contains leucine instead of norvaline.
Uniqueness: : The presence of norvaline in this compound makes it unique, as norvaline is a non-proteinogenic amino acid, which can impart different properties compared to proteinogenic amino acids like alanine or leucine.
Properties
IUPAC Name |
2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-2-6-13(16(23)24)20-15(22)10-18-14(21)9-19-17(25)26-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,18,21)(H,19,25)(H,20,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRKZZNOFDAGDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305096 | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63623-61-0 | |
Record name | NSC169118 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169118 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]glycylglycylnorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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